molecular formula C16H16N2O4 B14492713 1-Naphthalenecarboxylic acid, 8-nitro-5-(1-piperidinyl)- CAS No. 65440-42-8

1-Naphthalenecarboxylic acid, 8-nitro-5-(1-piperidinyl)-

Katalognummer: B14492713
CAS-Nummer: 65440-42-8
Molekulargewicht: 300.31 g/mol
InChI-Schlüssel: IRLOUNDXZPJEOQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Naphthalenecarboxylic acid, 8-nitro-5-(1-piperidinyl)- is a complex organic compound that features a naphthalene ring substituted with a carboxylic acid group, a nitro group, and a piperidinyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Naphthalenecarboxylic acid, 8-nitro-5-(1-piperidinyl)- typically involves multi-step organic reactions The starting material is often naphthalene, which undergoes nitration to introduce the nitro group

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and acylation reactions, followed by purification processes such as recrystallization or chromatography to obtain the desired product in high purity. The specific conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

1-Naphthalenecarboxylic acid, 8-nitro-5-(1-piperidinyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The piperidinyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the naphthalene ring.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted naphthalene derivatives.

Wissenschaftliche Forschungsanwendungen

1-Naphthalenecarboxylic acid, 8-nitro-5-(1-piperidinyl)- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 1-Naphthalenecarboxylic acid, 8-nitro-5-(1-piperidinyl)- involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the piperidinyl group can interact with biological receptors. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Naphthalenecarboxylic acid: Lacks the nitro and piperidinyl groups.

    8-Nitronaphthalene: Lacks the carboxylic acid and piperidinyl groups.

    5-(1-Piperidinyl)naphthalene: Lacks the nitro and carboxylic acid groups.

Uniqueness

1-Naphthalenecarboxylic acid, 8-nitro-5-(1-piperidinyl)- is unique due to the presence of all three functional groups (carboxylic acid, nitro, and piperidinyl) on the naphthalene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

65440-42-8

Molekularformel

C16H16N2O4

Molekulargewicht

300.31 g/mol

IUPAC-Name

8-nitro-5-piperidin-1-ylnaphthalene-1-carboxylic acid

InChI

InChI=1S/C16H16N2O4/c19-16(20)12-6-4-5-11-13(17-9-2-1-3-10-17)7-8-14(15(11)12)18(21)22/h4-8H,1-3,9-10H2,(H,19,20)

InChI-Schlüssel

IRLOUNDXZPJEOQ-UHFFFAOYSA-N

Kanonische SMILES

C1CCN(CC1)C2=C3C=CC=C(C3=C(C=C2)[N+](=O)[O-])C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.